Srpin340

Descripción general

Descripción

Estas quinasas juegan un papel crucial en la fosforilación y regulación de proteínas ricas en serina/arginina, que están involucradas en el empalme del ARNm y la regulación postranscripcional . SRPIN340 ha sido estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, incluidas infecciones virales y cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

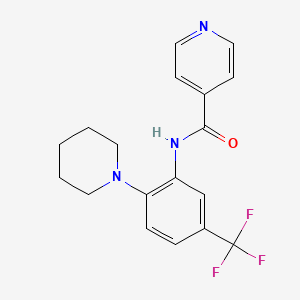

La síntesis de SRPIN340 implica la reacción de 2-(piperidin-1-il)-5-(trifluorometil)anilina con cloruro de isonicotinilo en condiciones apropiadas . La reacción generalmente tiene lugar en presencia de una base como la trietilamina, y el producto se purifica mediante recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue principios similares a la preparación a escala de laboratorio. El proceso implica ampliar las condiciones de reacción y optimizar los parámetros para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

SRPIN340 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales como el anillo de piperidina y el grupo trifluorometil . Estas reacciones pueden involucrar sustitución nucleofílica o electrofílica, dependiendo de los reactivos y condiciones utilizados .

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como el hidruro de sodio o el carbonato de potasio se pueden usar en condiciones anhidras para facilitar las reacciones de sustitución nucleofílica.

Sustitución electrofílica: Reactivos como el bromo o el yodo en presencia de un catalizador pueden promover reacciones de sustitución electrofílica.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica puede conducir a la formación de derivados con grupos piperidina o trifluorometil modificados .

Aplicaciones Científicas De Investigación

Inhibition of Tumor Growth

SRPIN340 has demonstrated significant antitumor activity in various cancer models:

- Melanoma : In a study involving A375 melanoma cells, this compound treatment resulted in a substantial reduction in tumor growth and microvascular density (MVD). The compound inhibited total vascular endothelial growth factor (VEGF) expression, suggesting its role in mitigating angiogenesis associated with tumor progression .

- Leukemia : The compound exhibited cytotoxic effects on lymphoid and myeloid leukemia cell lines. It regulated the phosphorylation of SRSFs and altered the expression of genes associated with apoptosis, indicating its potential as a therapeutic strategy against leukemia .

Modulation of Alternative Splicing

This compound's ability to modulate splicing events has been linked to its therapeutic effects:

- VEGF Splicing : Inhibition of SRPK1/2 by this compound shifted the splicing balance of VEGF towards anti-angiogenic isoforms, which could be beneficial in preventing neovascularization in cancer .

- Apoptotic Gene Regulation : The compound decreased the phosphorylation levels of various SRSFs, leading to altered expression of apoptosis-related genes such as MCL-1 and BCL-xS, thereby enhancing apoptotic pathways in cancer cells .

Inhibition of Viral Replication

This compound has shown promise as an antiviral agent:

- HIV : The compound inhibited HIV replication by disrupting SR protein-dependent RNA processing, demonstrating significant antiviral activity against HIV-1 and other viruses such as Sindbis virus and hepatitis C .

- Human Papillomavirus (HPV) : Studies indicated that this compound effectively reduced the expression of viral proteins involved in HPV replication without inducing cellular toxicity. This suggests its potential as a therapeutic option for HPV infections .

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects are critical to understanding its applications:

- Phosphorylation Regulation : By inhibiting SRPKs, this compound alters the phosphorylation status of SRSFs, affecting their localization and function within the cell. This leads to changes in mRNA splicing patterns that can influence both oncogenic processes and viral replication .

- Cytoplasmic Localization : Treatment with this compound has been shown to sequester SRSF proteins in the cytoplasm, preventing their nuclear translocation and subsequent involvement in splicing events critical for cancer progression and viral lifecycle .

Data Tables

| Application Area | Effect | Mechanism |

|---|---|---|

| Cancer (Melanoma) | Reduced tumor growth | Inhibition of VEGF expression |

| Cancer (Leukemia) | Induced apoptosis | Altered SRSF phosphorylation |

| Antiviral (HIV) | Inhibited viral replication | Disruption of RNA processing |

| Antiviral (HPV) | Reduced viral protein expression | Sequestration of SRSF proteins |

Case Study 1: Melanoma Treatment

In a murine model bearing A375 tumors, daily injections of this compound led to a notable decrease in tumor size compared to controls. The treatment also resulted in diminished microvascular density, highlighting its anti-angiogenic properties.

Case Study 2: HPV Infection

In a 3D organotypic raft culture model simulating HPV16 infection, treatment with this compound significantly inhibited E2 protein expression without causing cellular toxicity. This suggests its potential utility in developing therapies targeting HPV-related diseases.

Mecanismo De Acción

SRPIN340 ejerce sus efectos al inhibir selectivamente SRPK1 y SRPK2, que están involucradas en la fosforilación de proteínas ricas en serina/arginina . Esta inhibición interrumpe la función normal de estas proteínas en el empalme del ARNm, lo que lleva a una expresión génica alterada y una replicación viral o crecimiento tumoral reducido . El compuesto promueve la degradación de SRp75, una proteína necesaria para la expresión del VIH, e inhibe la angiogénesis mediada por VEGF .

Comparación Con Compuestos Similares

Compuestos similares

SRPIN803: Otro inhibidor de SRPK con selectividad similar para SRPK1 y SRPK2.

SRPIN401: Un compuesto que también se dirige a SRPK pero con diferentes perfiles de potencia y selectividad.

Singularidad

SRPIN340 es único debido a su alta selectividad para SRPK1 y SRPK2, con efectos mínimos fuera del objetivo en otras quinasas . Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de las SRPK en varios procesos biológicos y para desarrollar terapias dirigidas .

Actividad Biológica

SRPIN340, chemically known as N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]-4-pyridinecarboxamide, is a selective inhibitor of serine/arginine protein kinases (SRPKs), particularly SRPK1 and to a lesser extent SRPK2. This compound has garnered attention for its potential therapeutic applications in various diseases, especially in oncology and virology.

SRPKs are critical regulators of pre-mRNA splicing, influencing the phosphorylation of serine/arginine-rich proteins (SR proteins). Dysregulation of SRPK activity has been implicated in several cancers, including leukemia and breast cancer. This compound exerts its biological effects primarily by inhibiting the kinase activity of SRPK1 and SRPK2, leading to altered splicing and expression of genes involved in cell proliferation and survival.

Key Findings:

- Selectivity : this compound shows a Ki value of 0.89 μM for SRPK1 and inhibits SRPK2 at higher concentrations, with minimal effects on other kinases such as CLK1 and CLK4 .

- Gene Expression : The compound down-regulates VEGF165 expression while not affecting VEGF165b, indicating its role in angiogenesis modulation .

- Cytotoxicity : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including lymphoid and myeloid leukemia cells .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

-

Leukemia Treatment :

- A study assessed the effects of this compound on lymphoid and myeloid leukemia cell lines. The results indicated significant cytotoxic activity, with the compound triggering both early and late apoptotic events. It also influenced the phosphorylation states of key proteins involved in signaling pathways related to cell survival .

- Breast Cancer Resistance :

- Antiviral Activity :

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Molecular Dynamics and Structural Insights

Molecular docking studies have provided insights into the interaction between this compound and its target kinases. The binding affinity and stability were assessed using various computational techniques, revealing that this compound forms stable complexes with both SRPK1 and SRPK2 .

Structural Analysis:

Propiedades

IUPAC Name |

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGGOFPIISJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218156-96-8 | |

| Record name | 218156-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Srpin340 and how does it interact with it?

A1: this compound primarily targets Serine-arginine protein kinases (SRPKs), specifically SRPK1 and SRPK2. [, , , , , , , ] It binds to the ATP-binding site of these kinases, inhibiting their activity. [, ]

Q2: What are the downstream effects of this compound's inhibition of SRPK1/2?

A2: this compound's inhibition of SRPK1/2 leads to several downstream effects, including:

- Reduced phosphorylation of Serine/Arginine-rich (SR) proteins: SRPKs typically phosphorylate SR proteins, which play key roles in RNA splicing. [, , , , , , ] this compound disrupts this phosphorylation process, impacting the activity and localization of SR proteins.

- Altered gene expression: By influencing SR protein activity, this compound can modulate alternative splicing, leading to changes in the expression of various genes, including VEGF. [, , , , , , , , ]

- Induction of apoptosis: In certain cancer cells, this compound has demonstrated the ability to trigger apoptosis, potentially through its effects on splicing and gene expression. [, ]

Q3: How does this compound affect Vascular Endothelial Growth Factor (VEGF) specifically?

A3: this compound has been shown to reduce the expression of pro-angiogenic VEGF isoforms, particularly VEGF165, while leaving anti-angiogenic isoforms like VEGF165b relatively unaffected. [, , , , ] This selective modulation of VEGF splicing contributes to its anti-angiogenic effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H18F3N3O2, and its molecular weight is 365.36 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: Yes, studies utilize spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize synthesized this compound and its derivatives. [, ]

Q6: What cell-based assays have been used to study this compound's activity?

A6: Several cell-based assays have been used to investigate this compound, including:

- MTT cell viability assay: This assay measures cell metabolic activity and is used to assess the cytotoxic effects of this compound on various cancer cell lines. [, , ]

- Flow cytometry assays: These assays are used to analyze cell cycle progression and apoptosis induction by this compound. []

- Immunofluorescence microscopy: This technique helps visualize the subcellular localization of SRPKs and other proteins in response to this compound treatment. [, , , , , ]

Q7: What animal models have been used to study this compound?

A7: this compound has been investigated in various animal models, including:

- Mouse model of age-related macular degeneration: This model is used to study the anti-angiogenic effects of this compound on choroidal neovascularization. [, , ]

- Rat model of retinopathy of prematurity: This model helps assess this compound's potential to prevent pathological neovascularization in the eye. []

- Mouse models of cancer: These models are used to study the antitumor effects of this compound. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.